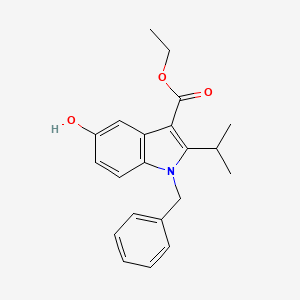![molecular formula C18H17B B1507641 2'-Bromospiro[cyclohexane-1,9'-fluorene] CAS No. 797056-48-5](/img/structure/B1507641.png)
2'-Bromospiro[cyclohexane-1,9'-fluorene]
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of spiro compounds, including “2’-Bromospiro[cyclohexane-1,9’-fluorene]”, has been a topic of interest in recent decades . One method involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide. In the presence of excess dimethyloxosulfonium methylide, spiro[cyclopropane-1,9’-fluorene] is produced with a yield of 70% .Molecular Structure Analysis
The molecular formula of “2’-Bromospiro[cyclohexane-1,9’-fluorene]” is C18H17Br . The exact mass is 312.05100 .Physical And Chemical Properties Analysis
The boiling point of “2’-Bromospiro[cyclohexane-1,9’-fluorene]” is predicted to be 430.5±24.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Photoluminescent Properties
Research has shown that derivatives of spiro[cyclohexane-1,9'-fluorene], such as 2′,7′-diarylspiro[cyclopropane-1,9′-fluorene], exhibit bright-violet to blue photoluminescence with excellent quantum efficiencies. This property is attributed to the crosslike molecular stacking that efficiently reduces energy transfer between aggregates, resulting in high thermal stabilities and specific emission characteristics without the presence of a "green-light" emission tail. This phenomenon is critical for applications in optoelectronic devices, where stable and efficient blue-light emission is desirable (Wang et al., 2007).
Organic Blue-Light-Emitting Devices
The synthesis of polymers based on spirofluorene derivatives, such as Poly[spiro(fluorene-9,9‘-xanthene)], has led to the development of stable organic blue-light-emitting devices. These devices show efficient and stable blue emission, which is significant for the advancement of organic light-emitting diode (OLED) technology. The high glass transition temperature and good thermal stability of these materials contribute to their performance and durability in electronic applications (Tseng et al., 2005).
Fluorescent Chemosensors
Compounds incorporating the fluorene moiety have been explored as fluorescent chemosensors. These sensors are advantageous for their quick response times, good selectivity, and high sensitivity. Research has focused on developing fluorene-based chemosensors for detecting various analytes, including pH and metal ions, demonstrating the versatility of fluorene derivatives in environmental and life science applications (Hu, Lu, & Wang, 2013).
Liquid Crystals
The introduction of the fluorene system into liquid crystal structures leads to a decrease in melting and clearing point values, affecting the thermal properties of the materials. This research provides insights into the design of new liquid crystals with improved performance for display technologies and other applications requiring controlled mesomorphic properties (Geivandov, Mezhnev, & Geivandova, 2011).
Safety and Hazards
The safety data sheet for “2’-Bromospiro[cyclohexane-1,9’-fluorene]” indicates that it is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
Eigenschaften
IUPAC Name |
2'-bromospiro[cyclohexane-1,9'-fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br/c19-13-8-9-15-14-6-2-3-7-16(14)18(17(15)12-13)10-4-1-5-11-18/h2-3,6-9,12H,1,4-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBXMPBCAYRQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=CC=CC=C3C4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728175 | |
| Record name | 2'-Bromospiro[cyclohexane-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromospiro[cyclohexane-1,9'-fluorene] | |
CAS RN |
797056-48-5 | |
| Record name | 2'-Bromospiro[cyclohexane-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




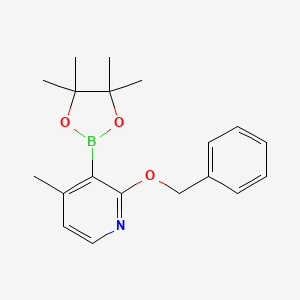


![4-Tert-butylcalix[8]arene octa-N-propyl ether](/img/structure/B1507573.png)

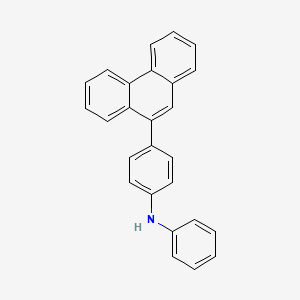
![Cyclopropanamine, 1-[3-(tetrahydro-3-furanyl)phenyl]-](/img/structure/B1507582.png)
![3-Azaspiro[5.5]undecan-9-one](/img/structure/B1507587.png)
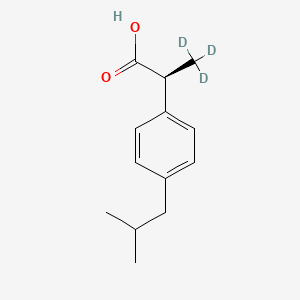
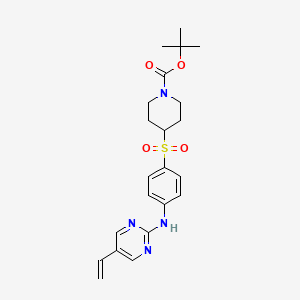
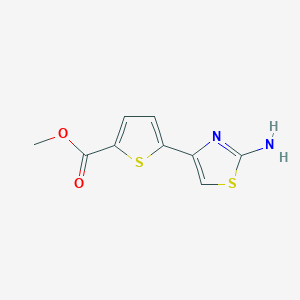
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-[(4-bromophenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B1507599.png)
